Chlorthal-dimethyl-d6: An In-depth Technical Guide
Chlorthal-dimethyl-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of Chlorthal-dimethyl-d6. This deuterated analog of the herbicide Chlorthal-dimethyl is a critical tool in modern analytical chemistry, primarily utilized as an internal standard for quantitative analysis.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate-d6 | N/A |
| Synonyms | Dimethyl tetrachloroterephthalate-d6, DCPA-d6, Dacthal-d6 | [1] |
| CAS Number | 350818-66-5 | [1] |
| Molecular Formula | C₁₀D₆Cl₄O₄ | [1] |
| Molecular Weight | 338.00 g/mol | [1] |
| Appearance | Predicted: Colourless to grey crystalline powder | [2] |
| Melting Point | Predicted: ~156 °C | [3] |
| Boiling Point | Predicted: ~345 °C | [3] |
| Solubility in Water | Predicted: Low | [2] |
| Organic Solvent Solubility | Predicted: Soluble in benzene, toluene, xylene, and acetone | [3] |
Synthesis and Purification
The synthesis of Chlorthal-dimethyl-d6 follows the same principles as its non-deuterated counterpart, with the key difference being the use of a deuterated reagent. The primary route involves the esterification of tetrachloroterephthalic acid with deuterated methanol (B129727) (Methanol-d4).
Experimental Protocol: Synthesis of Chlorthal-dimethyl-d6
Objective: To synthesize Chlorthal-dimethyl-d6 via the esterification of tetrachloroterephthalic acid.
Materials:
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Tetrachloroterephthalic acid
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Methanol-d4 (CD₃OD)
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Sulfuric acid (catalyst)
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Anhydrous sodium sulfate
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Hexane
Procedure:
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In a round-bottom flask, suspend tetrachloroterephthalic acid in an excess of Methanol-d4.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess Methanol-d4 under reduced pressure.
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Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.
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Purify the crude Chlorthal-dimethyl-d6 by recrystallization from a mixture of dichloromethane and hexane.
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Collect the purified crystals by filtration and dry under vacuum.
Analytical Applications
Chlorthal-dimethyl-d6 is predominantly used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection of Chlorthal-dimethyl and other pesticides in various matrices.[1]
Experimental Protocol: Quantification of Chlorthal-dimethyl using GC-MS with Chlorthal-dimethyl-d6 as an Internal Standard
Objective: To accurately quantify the concentration of Chlorthal-dimethyl in an environmental sample using an internal standard method.
Materials:
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Sample extract (e.g., soil, water)
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Chlorthal-dimethyl analytical standard
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Chlorthal-dimethyl-d6 internal standard solution (of known concentration)
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Acetonitrile (HPLC grade)
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GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
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Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of Chlorthal-dimethyl analytical standard into a constant volume of the Chlorthal-dimethyl-d6 internal standard solution.
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Sample Preparation: To a known volume of the sample extract, add a precise volume of the Chlorthal-dimethyl-d6 internal standard solution.
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GC-MS Analysis:
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Inject a specific volume of the prepared standards and samples into the GC-MS system.
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GC Conditions:
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Inlet Temperature: 250°C
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Carrier Gas: Helium
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Oven Program: Start at 100°C, ramp to 280°C.
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-
MS Conditions:
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Ionization Mode: Electron Ionization (EI)
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Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). Monitor characteristic ions for both Chlorthal-dimethyl and Chlorthal-dimethyl-d6.
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-
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Data Analysis:
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Construct a calibration curve by plotting the ratio of the peak area of Chlorthal-dimethyl to the peak area of Chlorthal-dimethyl-d6 against the concentration of Chlorthal-dimethyl for the calibration standards.
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Determine the concentration of Chlorthal-dimethyl in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.
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Biological Activity and Signaling Pathways
The biological activity of Chlorthal-dimethyl, the non-deuterated parent compound, involves the inhibition of microtubule assembly, which disrupts cell division and seed germination.[2] This mechanism of action is the basis for its use as a selective, non-systemic herbicide.[2] There is no evidence to suggest that the deuterated form, Chlorthal-dimethyl-d6, has a different mechanism of action. However, its primary application is not in biological systems but as a tracer and internal standard in analytical chemistry.[1] Due to its use as an analytical tool, there are no described signaling pathways specifically involving Chlorthal-dimethyl-d6.
